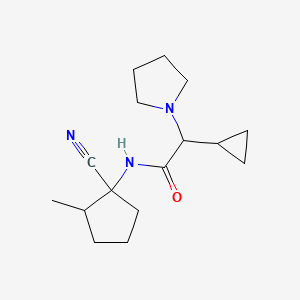
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment as a cyclin-dependent kinase (CDK) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
The compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDKs, when deregulated, contribute to the progression of various cancers. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in inhibiting CDK activity:
- Cell Line Studies : In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound effectively inhibited cell proliferation and induced apoptosis. The compound's IC50 values were reported in the nanomolar range, indicating potent activity against CDK2 and CDK7 .
- Mechanistic Insights : The inhibition of CDK activity leads to decreased phosphorylation of key substrates involved in cell cycle progression. This results in G1 phase arrest and subsequent apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
In Vivo Studies
In vivo studies using murine models have also been conducted:
- Xenograft Models : Administration of the compound in nude mice bearing MCF-7 xenografts resulted in significant tumor growth inhibition. The pharmacokinetic profile indicated a favorable half-life, allowing for sustained therapeutic levels in circulation .
Table 1: Summary of Biological Activity
| Study Type | Cell Line | IC50 (nM) | Mechanism | Outcome |
|---|---|---|---|---|
| In Vitro | MCF-7 | 21 | CDK7 inhibition | Cell cycle arrest |
| In Vitro | Various Cancer | <100 | CDK2 inhibition | Apoptosis induction |
| In Vivo | Mice with MCF-7 | N/A | Tumor growth inhibition | Significant tumor reduction |
Propriétés
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-5-4-8-16(12,11-17)18-15(20)14(13-6-7-13)19-9-2-3-10-19/h12-14H,2-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZMCJEQQEGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C(C2CC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














